2-(N-(4-ethoxyphenyl)sulfonyl-4-methylanilino)-N-pyridin-3-ylacetamide
Overview
Description
2-(N-(4-ethoxyphenyl)sulfonyl-4-methylanilino)-N-pyridin-3-ylacetamide is a complex organic compound known for its diverse applications in scientific research. This compound features a sulfonyl group, an ethoxyphenyl group, a methylanilino group, and a pyridinylacetamide group, making it a molecule of interest in various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-(4-ethoxyphenyl)sulfonyl-4-methylanilino)-N-pyridin-3-ylacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the sulfonylation of 4-ethoxyaniline followed by the coupling with 4-methylaniline. The final step involves the acylation of the resulting intermediate with pyridin-3-ylacetic acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(N-(4-ethoxyphenyl)sulfonyl-4-methylanilino)-N-pyridin-3-ylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents are employed under specific conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides or thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(N-(4-ethoxyphenyl)sulfonyl-4-methylanilino)-N-pyridin-3-ylacetamide has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound in reaction mechanism studies.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in receptor binding studies.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(N-(4-ethoxyphenyl)sulfonyl-4-methylanilino)-N-pyridin-3-ylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation, depending on the biological context.
Comparison with Similar Compounds
Similar Compounds
- **2-(N-(4-ethoxyphenyl)sulfonyl-4-methylanilino)-N-(2-naphthyl)acetamide
- **2-(N-(4-ethoxyphenyl)sulfonyl-4-methylanilino)-N-methylacetamide
- **2-(N-(4-ethoxyphenyl)sulfonyl-4-methylanilino)-N-prop-2-enylacetamide
Uniqueness
2-(N-(4-ethoxyphenyl)sulfonyl-4-methylanilino)-N-pyridin-3-ylacetamide stands out due to its pyridinylacetamide group, which imparts unique chemical and biological properties. This structural feature differentiates it from similar compounds and contributes to its specific applications in research and industry.
Properties
IUPAC Name |
2-(N-(4-ethoxyphenyl)sulfonyl-4-methylanilino)-N-pyridin-3-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-3-29-20-10-12-21(13-11-20)30(27,28)25(19-8-6-17(2)7-9-19)16-22(26)24-18-5-4-14-23-15-18/h4-15H,3,16H2,1-2H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQVBXFFOCZVGFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CN=CC=C2)C3=CC=C(C=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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